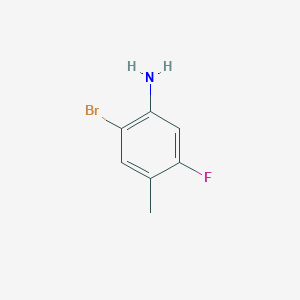

2-Bromo-5-fluoro-4-methylaniline

Description

Contextualization of Substituted Aniline (B41778) Scaffolds in Chemical Synthesis

Substituted aniline scaffolds are fundamental structural motifs in the field of chemical synthesis. Their prevalence is notable in the development of pharmaceuticals and other biologically active molecules. researchgate.netnih.govmdpi.com The aniline core, with its reactive amino group, provides a versatile platform for a wide array of chemical transformations. These transformations allow for the construction of diverse molecular architectures. acs.org The ability to introduce various substituents onto the aniline ring enables the fine-tuning of the molecule's steric and electronic properties, which is crucial for designing compounds with specific functions. researchgate.netmdpi.com Research has demonstrated that the 2-substituted aniline motif, for example, can serve as a scaffold for designing modulators of LuxR-regulated quorum sensing. researchgate.netmdpi.com

Research Significance of Aryl Halides with Amino and Methyl Functionalities

Aryl halides that also contain amino and methyl groups are particularly significant in organic synthesis due to the distinct reactivity imparted by each functional group. researchgate.netresearchgate.net The carbon-halogen bond of aryl halides is generally strong, but its reactivity can be enhanced by the presence of other substituents and specific reaction conditions. libretexts.orgwikipedia.org These compounds are valuable precursors for a variety of chemical transformations.

The presence of an amino group can direct the regioselectivity of further reactions and can itself be a site for modification. researchgate.net The methyl group can also influence the electronic properties and reactivity of the aromatic ring. acs.org The combination of these functionalities on a single aromatic ring creates a multifunctional building block that can be used in a variety of synthetic applications, including the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the construction of complex organic molecules. researchgate.netwikipedia.org

Positioning of 2-Bromo-5-fluoro-4-methylaniline within Academic Investigations

This compound is a dihalogenated methylaniline that serves as a key intermediate in the synthesis of various target molecules in academic and industrial research. nih.govsigmaaldrich.comsigmaaldrich.com Its chemical structure, featuring a bromine atom, a fluorine atom, an amino group, and a methyl group on the benzene (B151609) ring, provides multiple reactive sites for further chemical modification. The bromine atom can participate in cross-coupling reactions, the amino group can undergo nucleophilic substitution, and the fluorine atom can be involved in nucleophilic aromatic substitution. ossila.com

This compound is recognized as a crucial building block in the synthesis of pan-RAF inhibitors, which are investigated for their potential in cancer treatment. chemicalbook.com Furthermore, it is a key starting material for the synthesis of MDL compounds, which are activators of sirtuin 6 (SIRT6), a protein that acts as a tumor suppressor. ossila.com The utility of this compound as a synthetic intermediate underscores its importance in medicinal chemistry and drug discovery research. chemimpex.comossila.com

Below are some of the physicochemical properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₇BrFN |

| Molecular Weight | 204.04 g/mol |

| CAS Number | 202865-78-9 |

| Appearance | Solid |

| InChI Key | TVGJGCSBDAWDTG-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1F)Br)N |

Table 1: Physicochemical Properties of this compound. Data sourced from PubChem. nih.gov

Properties

IUPAC Name |

2-bromo-5-fluoro-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSUEJWJGKIOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378420 | |

| Record name | 2-Bromo-5-fluoro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202865-78-9 | |

| Record name | 2-Bromo-5-fluoro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202865-78-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 Fluoro 4 Methylaniline and Analogous Structures

Precursor Synthesis and Building Block Approaches

A common and effective strategy involves the use of simpler, commercially available anilines or toluidines as starting materials. These precursors are then subjected to a series of reactions to introduce the remaining functional groups in a controlled manner.

The synthesis often commences with an aniline (B41778) or toluidine that already contains one or more of the target substituents. For instance, a logical precursor for 2-Bromo-5-fluoro-4-methylaniline could be 3-fluoro-4-methylaniline. The existing amino and methyl groups on this precursor would then direct the incoming electrophilic bromine atom. The strong activating and ortho, para-directing effect of the amino group, combined with the ortho, para-directing effect of the methyl group, would guide the bromination.

Alternatively, starting with a protected aniline, such as N-(2-methylphenyl)acetamide (derived from 2-methylaniline or o-toluidine), allows for controlled bromination. The acetamido group is also an ortho, para-director but is less activating than a primary amino group, which can help prevent over-bromination and improve regioselectivity. Following bromination, a hydrolysis step removes the protecting group to yield the desired bromo-substituted aniline. google.com This protection-deprotection sequence is a staple in aniline chemistry to manage reactivity and direct substitution. beilstein-journals.org

Similarly, fluorinated anilines like 3-fluoroaniline (B1664137) can serve as the initial building block. smolecule.com Bromination of 3-fluoroaniline has been shown to yield the 4-bromo product due to the directing influence of the amino group. smolecule.com Subsequent introduction of the methyl group would be required to complete the synthesis, a step that presents its own regiochemical challenges.

Table 1: Examples of Derivatization from Aniline Precursors

| Precursor | Reaction | Key Product | Reference |

|---|---|---|---|

| 2-Methylaniline (o-Toluidine) | 1. Acetylation 2. Bromination 3. Hydrolysis | 4-Bromo-2-methylaniline | google.com |

| 3-Fluoroaniline | Direct Bromination | 4-Bromo-3-fluoroaniline | smolecule.com |

| Aniline | Halogenation with N-chlorosuccinimide | Monochloro derivatives | beilstein-journals.org |

Achieving the specific 2-bromo-5-fluoro-4-methyl substitution pattern requires a careful orthogonal strategy, where each functional group is introduced without interfering with the others. The directing effects of the substituents are paramount. The amino group is a powerful ortho, para-director, the methyl group is a weaker ortho, para-director, and halogens are deactivating but also ortho, para-directing. masterorganicchemistry.com

In a potential synthesis starting with 4-methylaniline (p-toluidine), the first electrophilic substitution would be directed to the positions ortho to the amino group (positions 2 and 6). To achieve the desired 2-bromo-5-fluoro arrangement, one might first introduce the fluorine atom. However, direct fluorination can be aggressive. researchgate.net A more controlled route might involve introducing the bromine first. Bromination of p-toluidine (B81030) would yield 2-bromo-4-methylaniline (B145976). chemicalbook.com The subsequent introduction of fluorine at the 5-position (meta to the amino group) is challenging due to the strong ortho, para-directing nature of both the amino and methyl groups.

Therefore, a more plausible building block approach would start with a molecule where the relative positions of the fluorine and methyl group are already established, such as 3-fluoro-4-methylnitrobenzene. Reduction of the nitro group to an aniline would yield 3-fluoro-4-methylaniline. The subsequent bromination would then be directed by the powerful amino group to the ortho position, resulting in the target compound, this compound. This highlights the importance of installing the substituents in a specific order to exploit their inherent directing effects.

Direct Synthesis Routes to this compound

Direct synthesis routes aim to construct the target molecule by performing key bond-forming reactions on a less complex aromatic core. These methods often rely on highly selective modern catalytic systems.

The introduction of a bromine atom at a specific position on an aniline ring is a critical step. Modern methods have been developed to achieve high regioselectivity, particularly for para-substitution. beilstein-journals.org The use of copper(II) bromide (CuBr2) in ionic liquids has been shown to be a mild and highly efficient method for the para-bromination of various substituted anilines. beilstein-journals.orgresearchgate.net For example, 2-fluoroaniline (B146934) and 3-fluoroaniline can be brominated with high yields of the corresponding para-bromo products. beilstein-journals.orgresearchgate.net

Another effective protocol involves the use of sodium bromide (NaBr) and sodium persulfate (Na2S2O8) in the presence of a catalytic amount of copper(II) sulfate (B86663) (CuSO4·5H2O). thieme-connect.comsci-hub.se This system has proven successful for the regioselective bromination of a range of anilines, including those with electron-withdrawing groups. thieme-connect.comsci-hub.se

For the synthesis of this compound, a key step would be the bromination of 3-fluoro-4-methylaniline. The amino group strongly directs electrophiles to the ortho and para positions. Since the para position is blocked by the methyl group, the bromination is expected to occur predominantly at the ortho position (C2), yielding the desired product.

Table 2: Regioselective Bromination of Substituted Anilines

| Substrate | Reagents | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Fluoroaniline | CuBr₂ in [hmim]Br | Room Temperature, 0.5 h | 4-Bromo-2-fluoroaniline | 91% | researchgate.net |

| 3-Methylaniline | CuBr₂ in [hmim]Br | Room Temperature, 1 h | 4-Bromo-3-methylaniline | 95% | researchgate.net |

| 2-Nitroaniline | CuSO₄·5H₂O, NaBr, Na₂S₂O₈ | CH₃CN/H₂O, 7°C to 25°C, 24 h | 4-Bromo-2-nitroaniline | 94% | thieme-connect.comsci-hub.se |

| 2-Fluoroaniline | CuBr₂ | THF | 4-Bromo-2-fluoroaniline | 91% | google.com |

The introduction of a fluorine atom onto an aromatic ring can be accomplished through several methods. Traditional approaches like the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt derived from an aniline, are well-established. google.com

More modern techniques offer milder conditions. These include electrophilic fluorination using N-F reagents like Selectfluor®. numberanalytics.comresearchgate.net The site-selectivity of these reactions is influenced by steric and electronic factors. numberanalytics.com Another approach is nucleophilic aromatic substitution (the Halex process), where a different halogen (often chlorine) is displaced by fluoride (B91410), typically activated by an electron-withdrawing group like a nitro group. google.com For instance, a chlorinated nitroaromatic could be converted to a fluorinated nitroaromatic, which is then reduced to the corresponding fluorinated aniline. google.com It has also been reported that fluorinated anilines can be prepared by reacting aromatic azides with anhydrous hydrogen fluoride. google.com

An alternative synthetic design involves forming the aniline functionality on an aromatic ring that already contains the required bromo, fluoro, and methyl substituents. This typically involves the reduction of a nitro group. For example, one could envision a synthesis starting from 1-bromo-4-fluoro-2-methyl-5-nitrobenzene. The reduction of the nitro group, commonly achieved with reagents like iron or tin in acidic media, or through catalytic hydrogenation, would yield the target this compound. The challenge then becomes the synthesis of the nitroaromatic precursor itself.

Direct amination of aryl halides is also a possible, though less common, route for primary anilines. Base-promoted amination of various aryl halides has been developed, offering a transition-metal-free method. acs.org

Advanced Synthetic Transformations for Structural Elaboration

Protecting Group Chemistry for Amine Functionality

The amino group in anilines is a potent nucleophile and can interfere with various electrophilic substitution reactions intended for the aromatic ring. To circumvent this, the amine is temporarily converted into a less reactive derivative, a process known as protection. A common strategy involves the acylation of the amine to form an amide. For instance, the reaction of an aniline with acetic anhydride (B1165640) yields an acetanilide. This transformation effectively deactivates the amine's nucleophilicity, allowing for subsequent reactions to proceed with greater control and selectivity. google.comdoubtnut.com

A key application of this protecting group strategy is observed in the synthesis of 2-bromo-5-fluoro-4-nitroaniline. Direct nitration of 2-bromo-5-fluoroaniline (B94856) can lead to undesired side products. However, by first protecting the amine functionality, the nitration reaction can be directed to the desired position on the aromatic ring. google.com Following the successful introduction of the nitro group, the protecting group can be readily removed through hydrolysis to regenerate the amine, yielding the target molecule. google.comdoubtnut.com

The choice of the protecting group is crucial and depends on its stability under the reaction conditions of the subsequent steps and the ease of its removal. Carbamates are another class of protecting groups frequently employed for amines, offering different deprotection conditions compared to amides, which can be advantageous in multi-step syntheses. organic-chemistry.org An orthogonal protecting group strategy, where different protecting groups that can be removed under distinct conditions are used, allows for the selective deprotection and reaction of specific amine groups within a complex molecule. organic-chemistry.org

Stereochemical Considerations in Synthesis

While the synthesis of this compound itself does not inherently involve the creation of stereocenters, the broader context of synthesizing its analogs and derivatives often requires careful consideration of stereochemistry. This is particularly relevant when these compounds are used as building blocks for chiral molecules, such as pharmaceuticals.

For instance, in the synthesis of C-N atropisomers, which are molecules with hindered rotation around a carbon-nitrogen bond leading to axial chirality, the substituents on the aniline ring play a critical role in determining the rotational barrier and the stereochemical outcome. acs.org Research into dynamic kinetic asymmetric transformations (DYKAT) for C-N atropisomers has shown that the steric and electronic properties of substituents, such as bromo, fluoro, and methyl groups, influence the enantioselectivity of the reaction. acs.org For example, in the synthesis of certain atropisomeric anilides, the size of the halogen substituent (fluoro vs. chloro vs. bromo) on the aniline ring was found to impact the enantiomeric ratio of the product. acs.org

Reaction Condition Optimization and Process Development

The transition from laboratory-scale synthesis to industrial production of this compound and its analogs necessitates a thorough optimization of reaction conditions and process development to ensure high yields, purity, and cost-effectiveness.

Catalyst Selection and Ligand Design for Improved Yields

Catalysis plays a pivotal role in many synthetic routes leading to substituted anilines. For example, the reduction of a nitro group to an amine is a common step, often facilitated by catalytic hydrogenation. The choice of catalyst can significantly impact the reaction's efficiency and selectivity. Raney nickel is a frequently used catalyst for this transformation. google.com In some cases, catalyst systems like iron(III) oxide supported on nitrogen-doped graphene have been explored for the reduction of nitroarenes, demonstrating the continuous effort to develop more efficient and robust catalysts. chemicalbook.com

In cross-coupling reactions, which are instrumental in creating carbon-carbon or carbon-heteroatom bonds, the selection of the palladium catalyst and the associated ligands is critical for achieving high yields and preventing side reactions. Ligand design, in particular, can fine-tune the catalyst's reactivity and selectivity.

Solvent Effects on Reaction Efficacy and Selectivity

The choice of solvent is a critical parameter that can profoundly influence the rate, yield, and selectivity of a chemical reaction. Solvents can affect the solubility of reactants, the stability of intermediates, and the transition state energies. In the synthesis of dihydrobenzofuran neolignans, an analogous structural class, a study on the optimization of reaction conditions found that acetonitrile (B52724) provided a better balance between conversion and selectivity compared to more commonly used solvents like dichloromethane (B109758) and benzene (B151609). scielo.br This highlights the importance of solvent screening in optimizing synthetic protocols.

In the industrial synthesis of 2-bromo-5-fluoroaniline, a related compound, the use of methanol (B129727) as a solvent in the hydrogenation step is documented. google.com The subsequent workup involves partitioning between an aqueous phase and an organic solvent like n-hexane, demonstrating the role of different solvents in both the reaction and purification stages. google.com

Temperature and Pressure Control in Industrial Synthesis

The precise control of temperature and pressure is fundamental in scaling up chemical syntheses from the laboratory to an industrial setting. These parameters can significantly affect reaction kinetics, product distribution, and safety.

Chemical Reactivity and Diverse Transformations of 2 Bromo 5 Fluoro 4 Methylaniline

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key class of reactions for aryl halides. The feasibility and regioselectivity of these reactions are heavily influenced by the nature of the halogen and the electronic effects of the other substituents on the aromatic ring. In 2-bromo-5-fluoro-4-methylaniline, both the bromine and fluorine atoms can potentially act as leaving groups.

Reactivity at the Bromine-Substituted Position

The bromine atom at the C2 position is susceptible to nucleophilic attack, particularly under conditions that favor such substitution, such as the presence of strong nucleophiles and, in some cases, metal catalysis. The reactivity of the C-Br bond is influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. While direct nucleophilic substitution of the bromine without a catalyst is challenging, its reactivity is significantly enhanced in the presence of transition metal catalysts, as seen in cross-coupling reactions.

Reactivity at the Fluorine-Substituted Position

In nucleophilic aromatic substitution reactions, fluorine is often a better leaving group than bromine, especially when the reaction proceeds via an addition-elimination mechanism through a Meisenheimer complex. chemistrysteps.comlibretexts.org The high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack. The rate of SNAr reactions is generally accelerated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate. chemistrysteps.com In this compound, the amino group is para to the fluorine atom. While the amino group is generally electron-donating, its influence can be modulated, and under certain conditions, substitution at the fluorine position can be achieved. For related isomers like 5-bromo-4-fluoro-2-methylaniline, the fluoride (B91410) group can be displaced by nucleophiles in SNAr reactions. ossila.com

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for these transformations, primarily through its reactive C-Br bond.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. The bromine atom of this compound is the more reactive site for this type of coupling compared to the C-F bond. For the related compound, 4-bromo-2-methylaniline, Suzuki coupling has been successfully employed to synthesize various derivatives. mdpi.comnih.gov The reaction typically proceeds with high yields and tolerates a wide range of functional groups.

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of a Related Bromoaniline

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 33-46% | mdpi.comnih.gov |

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines. rsc.org This reaction is highly valuable for the synthesis of a wide array of arylamines. The C-Br bond of this compound is the preferred site for this transformation. The reaction typically requires a palladium catalyst with specialized phosphine (B1218219) ligands and a base. For fluorinated anilines, specific conditions using weaker bases like potassium phenoxide (KOPh) have been developed to accommodate the electronic properties and stability of the substrates. nih.gov

Table 2: General Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst System | Base | Solvent | General Observations | Reference |

| Aryl Bromides/Chlorides | Fluoroalkylamines | [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | Toluene or Dioxane | High yields, low catalyst loading, tolerates various functional groups. | nih.gov |

| Aryl Halides | Primary/Secondary Amines | Pd catalyst with BrettPhos or RuPhos | Various | Toluene or Dioxane | Wide scope, robust, can be performed without a glovebox. | rsc.org |

This table provides a general overview of conditions used for related substrates, highlighting the versatility of the Buchwald-Hartwig amination.

Sonogashira and Heck Coupling Variants

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst, to form a C(sp²)-C(sp) bond. The C-Br bond of this compound is well-suited for Sonogashira coupling. Studies on related bromo-pyridines have shown that this reaction can proceed efficiently to introduce alkyne functionalities. researchgate.net

Heck Coupling: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. While specific examples for this compound are not documented in readily available literature, the presence of the C-Br bond makes it a potential substrate for this transformation, allowing for the introduction of vinyl groups.

Electrophilic Aromatic Substitution Reactions of the Activated Benzene (B151609) Ring

The benzene ring of this compound is substituted with groups that have competing electronic effects, making electrophilic aromatic substitution a complex but synthetically useful process. The amino group is a powerful activating group, while the methyl group is also activating. Conversely, the bromo and fluoro substituents are deactivating. byjus.com

Regiochemical Control by Substituent Directing Effects

In the case of this compound, the positions ortho to the strongly activating amino group are already occupied by the bromo and fluoro substituents. The para position is occupied by the methyl group. This leaves the remaining positions on the ring as potential sites for substitution. The directing effects of all four substituents must be considered to predict the likely site of electrophilic attack. The powerful activating and directing effect of the amino group is often the dominant factor. byjus.com

Competitive Halogenation and Nitration Studies

Specific studies on the competitive halogenation and nitration of this compound provide insight into its reactivity. For instance, the nitration of a similar compound, 2-bromo-5-fluoroaniline (B94856), is a key step in the synthesis of 2-bromo-5-fluoro-4-nitroaniline. This suggests that the position para to the amino group and meta to the bromo group is susceptible to electrophilic attack.

In a related context, the synthesis of 2-bromo-4-methylaniline (B145976) from p-toluidine (B81030) (4-methylaniline) involves an acetylation step to moderate the reactivity of the amino group, followed by bromination and then hydrolysis. libretexts.orgdoubtnut.com This strategy is employed to achieve monosubstitution and prevent the formation of polybrominated products, highlighting the high reactivity of the aniline (B41778) ring. libretexts.org A patent describes the nitration of 2-bromo-5-fluoroaniline, which can be performed directly or after protecting the amino group. google.com Another patent details a multi-step process for producing 2-bromo-5-fluoro-4-nitroaniline, which involves acetylation, nitration, and hydrolysis. google.com

Reactions Involving the Primary Amine Functional Group

The primary amine group of this compound is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Derivatization to Amides, Carbamates, and Ureas

The primary amine can be readily acylated to form amides. This is often achieved by reacting the aniline with an acyl chloride or an acid anhydride (B1165640). ucl.ac.ukorganic-chemistry.org This transformation is not only a means of synthesizing amide derivatives but is also a common strategy to protect the amino group and modulate its reactivity during other synthetic steps, such as electrophilic aromatic substitution. libretexts.org

Carbamates can be synthesized from this compound through several methods. One common approach involves the reaction of the amine with a chloroformate. acs.org Alternatively, carbamates can be formed through a three-component coupling of the amine, carbon dioxide, and a halide. organic-chemistry.orgnih.gov The synthesis of ureas can be achieved by reacting the aniline with an isocyanate or through catalytic methods using methanol (B129727) as a C1 source. acs.org

| Derivative | Reagent(s) | Product Class |

| Amide | Acyl chloride or Acid anhydride | N-Aryl amide |

| Carbamate | Chloroformate or CO2 + Halide | N-Aryl carbamate |

| Urea (B33335) | Isocyanate or Methanol (catalytic) | N,N'-Diaryl urea or N-Aryl urea |

Formation of Diazonium Salts and Their Synthetic Utility

Primary arylamines, such as this compound, can be converted to arenediazonium salts by treatment with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid. libretexts.org These diazonium salts are highly valuable synthetic intermediates because the diazonio group is an excellent leaving group and can be replaced by a wide variety of substituents in what are known as Sandmeyer or Sandmeyer-type reactions. libretexts.orgnih.gov

The Sandmeyer reaction allows for the introduction of chloro, bromo, and cyano groups by treatment of the diazonium salt with the corresponding copper(I) salt. nih.gov Variations of this reaction can be used to introduce other groups such as fluoro, iodo, hydroxyl, and hydrogen.

| Reaction | Reagent(s) | Product |

| Sandmeyer (Chlorination) | CuCl | Aryl chloride |

| Sandmeyer (Bromination) | CuBr | Aryl bromide |

| Sandmeyer (Cyanation) | CuCN | Aryl nitrile |

| Schiemann Reaction | HBF4, heat | Aryl fluoride |

| Iodination | KI | Aryl iodide |

| Hydroxylation | H2O, heat | Phenol |

| Reduction | H3PO2 | Arene |

Condensation Reactions with Carbonyl Compounds

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction typically occurs under acidic or basic catalysis and involves the formation of a carbinolamine intermediate followed by dehydration. The formation of imines is a reversible process, but the equilibrium can be driven towards the product by removing water from the reaction mixture. Imines are themselves useful intermediates in organic synthesis.

Applications of 2 Bromo 5 Fluoro 4 Methylaniline in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of reactive sites on the 2-bromo-5-fluoro-4-methylaniline ring makes it a valuable intermediate for the synthesis of intricate molecular architectures. The bromine atom serves as a handle for various cross-coupling reactions, the amino group can be readily derivatized or participate in condensation reactions, and the fluorine and methyl groups influence the electronic properties and steric environment of the molecule.

While specific, publicly documented examples of this compound in the synthesis of complex pharmaceuticals are limited, the applications of its isomers are well-established, suggesting a similar potential for this compound. For instance, the closely related isomer, 5-bromo-4-fluoro-2-methylaniline, is a crucial component in the synthesis of MDL compounds (N-phenyl-4-(phenylsulfonamido)benzenesulfonamide derivatives). buyersguidechem.com These molecules act as allosteric activators of sirtuin 6 (SIRT6), a lysine (B10760008) deacetylase that functions as a tumor suppressor, highlighting the importance of this structural motif in medicinal chemistry. buyersguidechem.com The inherent reactivity of the bromo-fluoro-methylaniline scaffold allows for its incorporation into larger, biologically active molecules.

Synthesis of Polyfunctionalized Aromatic and Heteroaromatic Compounds

The presence of multiple reactive functional groups on this compound facilitates the synthesis of polyfunctionalized aromatic and heteroaromatic compounds. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups, at the 2-position.

The amino group can be transformed into a variety of other functionalities. For example, it can be diazotized and subsequently replaced by other groups (Sandmeyer reaction), or it can be acylated or alkylated to introduce further diversity. This versatility enables the construction of highly substituted aromatic rings, which are common features in many pharmaceuticals, agrochemicals, and materials.

Below is a table illustrating the potential for functionalization of the this compound core through common organic reactions.

| Reaction Type | Reactive Site | Potential Products |

| Suzuki-Miyaura Coupling | Bromine | Biaryls, heteroaryl-aryls |

| Buchwald-Hartwig Amination | Bromine | Di- and tri-arylamines |

| Heck Reaction | Bromine | Substituted styrenes |

| Sonogashira Coupling | Bromine | Aryl alkynes |

| Acylation | Amine | Amides |

| Diazotization/Sandmeyer | Amine | Introduction of -Cl, -Br, -CN, -OH |

Building Block for the Preparation of Specialty Chemicals

The unique combination of substituents in this compound makes it a valuable starting material for the synthesis of various specialty chemicals, including those used in the agrochemical and dye industries. The introduction of fluorine atoms into organic molecules is a well-established strategy in agrochemical research to enhance biological activity and metabolic stability. cymitquimica.comossila.com

The aniline (B41778) backbone of this compound can be a precursor to azo dyes, where the amino group is diazotized and coupled with a suitable aromatic partner. The specific substituents on the ring would influence the color and properties of the resulting dye.

Development of Precursors for Advanced Materials

The field of materials science has seen a growing interest in functional organic molecules for a range of applications. The structural features of this compound make it a promising candidate as a precursor for advanced materials.

Monomers for Polymer Synthesis

While direct polymerization of this compound is not widely reported, its bifunctional nature (amine and bromine) allows for its potential use as a monomer in the synthesis of high-performance polymers. For example, through polycondensation reactions, it could be incorporated into polyamides, polyimides, or other condensation polymers. The fluorine and methyl groups would be expected to impart desirable properties to the resulting polymer, such as thermal stability, chemical resistance, and specific electronic characteristics.

Components for Organic Electronic Materials

Aniline derivatives are known to be precursors for conductive polymers and are used in the development of organic electronic materials. bldpharm.com The synthesis of hole-transporting materials for applications in organic light-emitting diodes (OLEDs) and perovskite solar cells often involves aniline-based building blocks. chemicalbook.com The electronic properties of this compound, tunable through reactions at its functional groups, make it a potential building block for the synthesis of novel organic semiconductors. The ability to introduce different aromatic or heteroaromatic groups via cross-coupling reactions at the bromine position could be used to fine-tune the HOMO/LUMO energy levels and charge transport properties of the resulting materials.

The table below outlines the potential applications of this compound in the development of advanced materials.

| Material Class | Potential Role of this compound | Key Functional Groups |

| High-Performance Polymers | Monomer for polycondensation | Amine, Bromine |

| Organic Semiconductors | Precursor for hole-transporting materials | Amine, Bromine (for further functionalization) |

| Conductive Polymers | Monomer for oxidative polymerization | Amine |

Applications in Medicinal Chemistry and Pharmaceutical Research

Intermediate in the Synthesis of Drug Candidates and Active Pharmaceutical Ingredients (APIs)

This compound is a key starting material or intermediate in the multi-step synthesis of various drug candidates. Its ability to undergo a range of chemical transformations allows for its incorporation into complex molecular architectures.

While substituted anilines are a common structural motif in many kinase inhibitors, specific documentation detailing the use of 2-Bromo-5-fluoro-4-methylaniline in the synthesis of Anaplastic Lymphoma Kinase (ALK) or Rho Kinase (ROCK) inhibitors is not prominent in publicly available research. However, related isomers have been utilized in this context. For instance, various bromo-pyrimidine and 4-aryl-thiazole-2-amine derivatives have been synthesized and evaluated as potent ROCK II inhibitors. Similarly, novel 2,4-dianilino-5-fluoropyrimidine derivatives have been developed as ALK inhibitors. nih.govnih.gov

The development of novel anti-cancer agents often relies on versatile building blocks like halogenated anilines. While the direct application of this compound is not extensively documented, its isomers have shown significant promise. For example, the isomer 5-Bromo-4-fluoro-2-methylaniline is a key component in the synthesis of sirtuin 6 (SIRT6) activators, which are considered tumor suppressors. ossila.com Another isomer, 5-Bromo-2-fluoro-4-methylaniline, is used in the synthesis of pan-RAF inhibitors for cancer treatment.

The targeted modulation of specific proteins is a key strategy in modern drug discovery. While this compound's direct role is not specified in available literature, its isomer, 5-Bromo-4-fluoro-2-methylaniline, is integral to the synthesis of the MDL compound series (MDL-800, MDL-801, and MDL-811). ossila.com These compounds are activators of SIRT6, a lysine (B10760008) deacetylase that functions as a tumor suppressor. ossila.com The MDL compounds bind to an allosteric site on SIRT6, enhancing its deacetylase activity. ossila.com

A significant application of a direct precursor to this compound is in the synthesis of Tezacaftor, a drug used to treat Cystic Fibrosis (CF). CF is a genetic disorder caused by mutations in the gene for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Tezacaftor is a CFTR corrector that aids in the proper folding and trafficking of the mutated protein to the cell surface, thereby increasing chloride ion transport.

The synthesis of Tezacaftor has been reported to start from 2-bromo-5-fluoro-4-nitroaniline. This nitro-compound is a direct precursor to this compound, which would be formed through the reduction of the nitro group to an amine. This initial building block undergoes a series of reactions, including a Sonogashira coupling and subsequent cyclization to form the core indole (B1671886) structure of Tezacaftor.

Table 1: Role in Tezacaftor Synthesis

| Therapeutic Agent | Target Disorder | Precursor Compound | Role of Precursor |

|---|

Design and Synthesis of Pharmacological Probes and Bioactive Ligands

Pharmacological probes are essential tools for studying the function of biological targets. The multiple reactive sites on this compound make it a suitable scaffold for creating such probes. The bromine atom allows for cross-coupling reactions, while the amine and the aromatic ring can be modified to fine-tune the molecule's properties and its interaction with a target protein. While specific examples utilizing this compound as a pharmacological probe are not widely reported, its structural features are well-suited for this purpose in drug discovery and medicinal chemistry. ossila.com

Role in the Development of Acaricidal Agents and Other Agro-chemical Compounds

There is currently no significant information in the reviewed scientific literature to suggest a role for this compound in the development of acaricidal (mite and tick killing) agents or other agrochemicals. Research in this area has utilized other related aniline (B41778) derivatives. For example, 2-Bromo-4-methylaniline (B145976) is known to be an intermediate in the production of various agrochemicals.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR for Hydrogen Environment Analysis

Proton (¹H) NMR spectroscopy would provide crucial information about the number and electronic environment of the hydrogen atoms in 2-Bromo-5-fluoro-4-methylaniline. The expected ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons.

Aromatic Protons: The two protons on the benzene (B151609) ring are in different chemical environments and would therefore appear as two distinct signals. The splitting patterns of these signals, governed by spin-spin coupling, would reveal their spatial relationship. The proton adjacent to the fluorine atom would likely appear as a doublet of doublets due to coupling with the fluorine atom and the other aromatic proton. The second aromatic proton would also show a characteristic splitting pattern.

Amine Protons: The two protons of the primary amine group would typically appear as a broad singlet. The chemical shift of this signal can be variable and is often influenced by the solvent and concentration.

Methyl Protons: The three protons of the methyl group are chemically equivalent and would give rise to a single signal, likely a singlet, as they are not typically coupled to the aromatic protons.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to probe the carbon framework of a molecule. For this compound, the ¹³C NMR spectrum would be expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Aromatic Carbons: The six carbons of the benzene ring are all in unique chemical environments due to the substitution pattern. Therefore, six separate signals would be anticipated in the aromatic region of the spectrum. The carbon atoms directly bonded to the bromine, fluorine, and nitrogen atoms would exhibit characteristic chemical shifts influenced by the electronegativity of these substituents. The carbon-fluorine coupling would also be observable, with the signal for the carbon atom attached to fluorine appearing as a doublet.

Methyl Carbon: The carbon atom of the methyl group would appear as a single signal in the aliphatic region of the spectrum.

Interactive Data Table: Expected ¹³C NMR Signals

| Carbon Atom Position | Expected Chemical Shift Range (ppm) | Expected Multiplicity (due to C-F coupling) |

| C-1 (C-NH₂) | 140-150 | Singlet |

| C-2 (C-Br) | 110-120 | Singlet |

| C-3 (CH) | 115-130 | Doublet |

| C-4 (C-CH₃) | 125-140 | Singlet |

| C-5 (C-F) | 155-165 | Doublet (large ¹JCF) |

| C-6 (CH) | 110-125 | Doublet |

| C-7 (CH₃) | 15-25 | Singlet |

Fluorine (¹⁹F) NMR for Fluorinated Systems Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. Since ¹⁹F has a nuclear spin of 1/2 and is 100% naturally abundant, it provides sharp and intense signals over a wide chemical shift range. The ¹⁹F NMR spectrum of this compound would show a single signal for the fluorine atom. The multiplicity of this signal would be influenced by coupling to the neighboring aromatic protons, likely resulting in a doublet of doublets.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Correlation Assignment

Two-dimensional (2D) NMR techniques are powerful methods for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would definitively establish the connectivity between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment identifies direct one-bond correlations between protons and the carbon atoms to which they are attached. This would allow for the unambiguous assignment of the signals for the protonated aromatic carbons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This technique would be invaluable for assigning the quaternary (non-protonated) carbon atoms, such as those bonded to the bromine, fluorine, nitrogen, and methyl groups, by observing their long-range correlations with the aromatic and methyl protons.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental formula. For this compound (C₇H₇BrFN), HRMS would be expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ and/or the protonated molecule [M+H]⁺ due to the presence of the bromine atom (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio). The precise mass measurement of these ions would provide strong evidence for the elemental formula C₇H₇BrFN.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to display characteristic absorption bands for the N-H stretching of the amine group (typically two bands in the region of 3300-3500 cm⁻¹ for a primary amine), C-H stretching of the aromatic ring and the methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C stretching of the aromatic ring (in the 1450-1600 cm⁻¹ region), and C-N, C-F, and C-Br stretching vibrations at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy, being complementary to FT-IR, would also provide information on the vibrational modes. Aromatic ring vibrations often give rise to strong Raman signals.

Interactive Data Table: Expected Vibrational Bands

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Methyl) | Stretch | 2850 - 2960 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

| C-F | Stretch | 1000 - 1400 |

| C-Br | Stretch | 500 - 600 |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and probing the vibrational modes of a molecule. The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its aniline (B41778), methyl, and halogenated benzene ring structure. While a specific experimental spectrum for this exact compound is not widely published, data from the closely related compound, 2-bromo-4-methylaniline (B145976), provides a strong basis for vibrational assignments. nih.govresearchgate.net The introduction of a fluorine atom is anticipated to induce shifts in the vibrational frequencies, particularly for modes involving the C-F bond and adjacent C-C bonds within the aromatic ring.

Key vibrational modes anticipated for this compound include the N-H stretching of the primary amine group, C-H stretching of the aromatic ring and the methyl group, C=C stretching within the benzene ring, and characteristic vibrations for the C-Br and C-F bonds. The N-H stretching vibrations are typically observed as two distinct bands in the 3400-3500 cm⁻¹ region for the asymmetric and symmetric modes. Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is found just below 3000 cm⁻¹. The C-F stretching vibration is expected to produce a strong absorption band in the 1200-1000 cm⁻¹ region.

Table 1: Predicted FTIR Vibrational Assignments for this compound (Based on assignments for 2-bromo-4-methylaniline)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| N-H Asymmetric Stretch | ~3480 | Amine (-NH₂) |

| N-H Symmetric Stretch | ~3390 | Amine (-NH₂) |

| Aromatic C-H Stretch | 3050 - 3100 | Benzene Ring |

| Aliphatic C-H Stretch | 2920 - 2980 | Methyl (-CH₃) |

| N-H Scissoring | ~1620 | Amine (-NH₂) |

| C=C Aromatic Stretch | 1500 - 1600 | Benzene Ring |

| C-N Stretch | ~1280 | Aryl Amine |

| C-F Stretch | 1000 - 1200 | Fluoroaromatic |

| C-Br Stretch | 550 - 650 | Bromoaromatic |

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to FTIR, providing information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in FTIR. For this compound, Raman spectroscopy would be effective in characterizing the C=C stretching of the aromatic ring and the C-Br bond.

Similar to the FTIR analysis, the interpretation of the Raman spectrum can be guided by studies on analogous compounds like 2-bromo-4-methylaniline. nih.govresearchgate.net The symmetric "ring breathing" mode of the substituted benzene ring typically gives rise to a strong and sharp signal in the Raman spectrum. The C-Br and C-F bonds will also have characteristic Raman shifts. The combination of FTIR and Raman data provides a more complete picture of the molecule's vibrational framework.

Table 2: Predicted Raman Shifts for this compound (Based on assignments for 2-bromo-4-methylaniline)

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Functional Group |

| N-H Asymmetric Stretch | ~3480 | Amine (-NH₂) |

| Aromatic C-H Stretch | 3050 - 3100 | Benzene Ring |

| Aliphatic C-H Stretch | 2920 - 2980 | Methyl (-CH₃) |

| Ring Breathing Mode | ~1000 | Benzene Ring |

| C-N Stretch | ~1280 | Aryl Amine |

| C-F Stretch | 1000 - 1200 | Fluoroaromatic |

| C-Br Stretch | 550 - 650 | Bromoaromatic |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous confirmation of the connectivity of atoms in this compound, as well as detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group.

Table 3: Illustrative X-ray Crystallography Data Table (This table is a hypothetical example of the data that would be obtained from an X-ray crystallographic analysis and does not represent experimental data for this specific compound.)

| Parameter | Example Value | Description |

| Crystal System | Orthorhombic | The shape of the unit cell |

| Space Group | P2₁2₁2₁ | The symmetry elements of the crystal |

| a (Å) | 7.5 | Unit cell dimension |

| b (Å) | 12.0 | Unit cell dimension |

| c (Å) | 8.2 | Unit cell dimension |

| C-C bond length (Å) | 1.38 - 1.41 | Aromatic ring bond lengths |

| C-N bond length (Å) | 1.40 | Bond length between ring and amine |

| C-Br bond length (Å) | 1.90 | Bond length between ring and bromine |

| C-F bond length (Å) | 1.35 | Bond length between ring and fluorine |

| N-H···X H-bond (Å) | ~3.0 | Intermolecular hydrogen bond distance |

Chromatographic and Hyphenated Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of chemical compounds. When coupled with a detection technique like mass spectrometry (hyphenated techniques), they become powerful tools for both separation and identification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile organic compounds like this compound. A Certificate of Analysis for the related isomer, 4-Bromo-3-fluoro-5-methylaniline, demonstrates the use of HPLC to confirm purity levels as high as 99.90%. leyan.com

The most common mode for analyzing such compounds is reverse-phase HPLC (RP-HPLC). In this method, the sample is dissolved in a suitable solvent and injected into a column packed with a non-polar stationary phase (e.g., C18-silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is pumped through the column. The compound is separated from impurities based on differences in their polarity and interaction with the stationary phase. Detection is commonly achieved using a UV-Vis detector, as the aromatic ring of the aniline derivative absorbs strongly in the UV region. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Table 4: Typical RP-HPLC Parameters for Analysis of Substituted Anilines

| Parameter | Typical Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 254 nm |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify volatile and semi-volatile compounds. This compound is amenable to GC-MS analysis. The sample is first vaporized and introduced into a gas chromatograph, where it is separated from other volatile components based on its boiling point and affinity for the column's stationary phase.

As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting molecular ion and its fragments are separated by their mass-to-charge ratio (m/z). The mass spectrum serves as a molecular fingerprint, allowing for structural confirmation. The molecular ion peak would confirm the compound's molecular weight (204.04 g/mol ). synquestlabs.com The fragmentation pattern would show characteristic losses, such as the loss of a bromine atom, a methyl group, or HCN from the ring, providing further structural evidence. Predicted mass-to-charge ratios for adducts, such as [M+H]⁺, can also be calculated to aid in identification. uni.lu

Table 5: Predicted Key Mass Fragments in GC-MS for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 203/205 | Molecular ion (presence of Br isotopes) |

| [M-CH₃]⁺ | 188/190 | Loss of a methyl group |

| [M-Br]⁺ | 124 | Loss of a bromine atom |

| [C₆H₄FN]⁺ | 125 | Fragment from cleavage of CH₃ and Br |

Computational Chemistry and Theoretical Studies of 2 Bromo 5 Fluoro 4 Methylaniline

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in predicting the three-dimensional arrangement of atoms in a molecule and the distribution of electrons. These theoretical insights are fundamental to understanding the reactivity and physical properties of 2-Bromo-5-fluoro-4-methylaniline.

Density Functional Theory (DFT) has become a popular and effective method for calculating the electronic structure of molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for such studies. To obtain the optimized geometry and energy minimum of this compound, calculations would typically be performed with a basis set such as 6-311++G(d,p). This level of theory has been shown to provide reliable results for similar halogenated aniline (B41778) derivatives.

The process involves starting with an initial guess of the molecular geometry and then iteratively solving the Kohn-Sham equations until a self-consistent field (SCF) is achieved. The geometry is then adjusted to minimize the total energy of the molecule, leading to the prediction of stable bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometric Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | 1.89 Å |

| C-F | 1.36 Å | |

| C-N | 1.40 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-H (methyl) | 1.09 Å | |

| N-H | 1.01 Å | |

| Bond Angle | C-C-Br | 120.5° |

| C-C-F | 119.8° | |

| C-C-N | 121.0° | |

| H-N-H | 112.0° | |

| Dihedral Angle | C-C-C-C (ring) | ~0° |

Note: The values in this table are representative theoretical predictions based on methodologies applied to analogous compounds and have not been experimentally verified.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, provide an alternative to DFT for studying electronic properties. These methods are derived directly from theoretical principles without the use of experimental data for parameterization. While computationally more demanding than DFT, they can offer a higher level of accuracy for certain properties.

Wavefunction analysis based on these calculations allows for the determination of various electronic properties, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of the bromine and fluorine atoms and the electron-donating nature of the amine and methyl groups are expected to significantly influence the energies and distributions of these frontier orbitals.

The choice of basis set is a crucial aspect of any quantum chemical calculation, as it dictates the accuracy of the results. Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p), are commonly used. The inclusion of polarization functions (d,p) allows for a more flexible description of the electron distribution around atoms, which is particularly important for molecules with heteroatoms like bromine, fluorine, and nitrogen. Diffuse functions (++) are added to better describe the behavior of electrons that are far from the nucleus.

Convergence criteria determine the point at which the geometry optimization or SCF calculation is considered complete. These criteria are typically set to very small values for the change in energy and forces between successive iterations to ensure that a true energy minimum on the potential energy surface has been located.

Vibrational Frequency Calculations and Computational Spectroscopic Prediction

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in infrared (IR) and Raman spectra. This allows for a detailed understanding of the molecule's vibrational modes.

While no experimental FTIR or Raman spectra for this compound are publicly available at present, computational predictions serve as a valuable guide for future experimental work. Theoretical vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To improve the agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor. For B3LYP/6-311++G(d,p) calculations, a scaling factor of around 0.967 is often applied.

Once experimental spectra are obtained, a one-to-one correspondence between the calculated and observed vibrational bands can be established. This correlation allows for a definitive assignment of the observed spectral features to specific vibrational modes of the molecule.

A detailed assignment of the vibrational modes can be achieved through Normal Coordinate Analysis (NCA). This analysis uses the calculated force constants and molecular geometry to determine the fundamental vibrational modes. The Potential Energy Distribution (PED) is then calculated to quantify the contribution of each internal coordinate (such as bond stretching, angle bending, or torsional motion) to a particular normal mode. A PED analysis provides a more precise description of the vibrational character of each mode, moving beyond simple group frequency approximations.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Predicted Frequency (cm⁻¹) (Scaled) | Assignment (based on PED) |

| ~3450 | N-H asymmetric stretching |

| ~3360 | N-H symmetric stretching |

| ~3050 | C-H aromatic stretching |

| ~2930 | C-H methyl asymmetric stretching |

| ~2860 | C-H methyl symmetric stretching |

| ~1620 | NH₂ scissoring |

| ~1580 | C-C aromatic ring stretching |

| ~1480 | C-C aromatic ring stretching |

| ~1450 | CH₃ asymmetric deformation |

| ~1280 | C-N stretching |

| ~1240 | C-F stretching |

| ~1150 | In-plane C-H bending |

| ~820 | Out-of-plane C-H bending |

| ~650 | C-Br stretching |

Note: These are predicted values and assignments based on computational methodologies applied to similar molecules. Experimental verification is required.

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Descriptors

No published data is available regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, or related reactivity descriptors for this compound.

Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

There are no publicly accessible studies that have mapped the molecular electrostatic potential or analyzed the charge distribution of this compound.

Predictive Modeling for Nuclear Magnetic Resonance Chemical Shifts

Specific predictive modeling for the ¹H NMR and ¹³C NMR chemical shifts of this compound through computational methods has not been reported in the available literature.

Mechanistic Elucidation of Chemical Reactions via Computational Pathways

No computational studies elucidating the mechanisms of chemical reactions involving this compound have been found.

Structure Reactivity and Structure Activity Relationship Sar Investigations

Influence of Halogen Substituents on Aromatic Reactivity and Selectivity

The presence of both bromine and fluorine atoms on the aniline (B41778) ring significantly modulates its reactivity towards electrophilic aromatic substitution, a common class of reactions for such compounds. byjus.com Their influence is a combination of electronic and steric factors.

Electronic Effects (Inductive and Resonance) of Bromine and Fluorine

Both bromine and fluorine are highly electronegative atoms, and as such, they exert a strong electron-withdrawing inductive effect (-I effect). quora.com This effect decreases the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted aniline. The -I effect follows the order of electronegativity, meaning fluorine's deactivating inductive effect is stronger than that of bromine. quora.com

In 2-bromo-5-fluoro-4-methylaniline, the fluorine atom is situated meta to the amino group, and the bromine atom is ortho. The powerful -I effect of the fluorine atom at the 5-position significantly deactivates the entire ring. The bromine at the 2-position also contributes to this deactivation through its -I effect.

| Effect | Description | Influence on this compound |

| Inductive Effect (-I) | Withdrawal of electron density from the aromatic ring through the sigma bond due to the high electronegativity of the halogen. | Both fluorine and bromine deactivate the ring, making it less reactive to electrophiles. Fluorine has a stronger -I effect than bromine. quora.com |

| Resonance Effect (+M) | Donation of lone pair electrons into the aromatic pi system. | Partially counteracts the inductive effect, stabilizing the intermediate carbocation, especially for ortho and para attack relative to the halogen. csbsju.edustackexchange.com |

Steric Effects of Halogen Atoms on Reaction Pathways

The physical size of the halogen atoms can influence the regioselectivity of a reaction by sterically hindering the approach of a reactant to a particular site. numberanalytics.com The bromine atom, being larger than the fluorine atom, exerts a more significant steric effect. In this compound, the bromine atom at the 2-position (ortho to the amino group) can impede reactions at this position, especially with bulky reagents. libretexts.org This steric hindrance can lead to a preference for substitution at less crowded positions on the ring.

Impact of the Methyl Group on Ring Activation and Positional Isomerism

The methyl group at the 4-position is an electron-donating group through an inductive effect (+I) and hyperconjugation. This electron-donating nature activates the aromatic ring, making it more susceptible to electrophilic attack. researchgate.net The methyl group directs incoming electrophiles to the ortho and para positions relative to itself. In the case of this compound, the positions ortho to the methyl group are the 3- and 5-positions.

Regiochemical Control in Diverse Functionalization Reactions

The regiochemistry of functionalization reactions involving this compound is dictated by the combined directing effects of the amino, bromo, fluoro, and methyl substituents. The amino group is a powerful activating and ortho, para-directing group. libretexts.org However, its strong activating nature can sometimes lead to multiple substitutions. libretexts.org

In this molecule:

The amino group at position 1 strongly directs incoming electrophiles to positions 2, 4, and 6. However, positions 2 and 4 are already substituted.

The bromine atom at position 2 is a deactivating, ortho, para-director. stackexchange.com

The fluorine atom at position 5 is a deactivating, ortho, para-director. csbsju.edu

The methyl group at position 4 is an activating, ortho, para-director. researchgate.net

The interplay of these directing effects, along with steric considerations, will determine the final position of a new substituent. For instance, in electrophilic aromatic substitution, the positions open for substitution are 3 and 6. The directing effects of the existing groups will influence the preference between these two sites. The development of regioselective C-H functionalization methods offers a powerful tool for precisely modifying such polysubstituted anilines. researchgate.netresearchgate.net

Correlation of Molecular Structure with Biological Activity in Derived Compounds

The specific arrangement of substituents in derivatives of this compound is critical for their potential biological activity. Structure-activity relationship (SAR) studies aim to understand how modifications to the molecular structure affect the biological response. researchgate.net

Rational Design Principles for Modulating Chemical Reactivity and Bioactivity

Rational drug design involves the deliberate modification of a chemical structure to optimize its biological activity and physicochemical properties. mdpi.comnih.govni.ac.rs For derivatives of this compound, several principles can be applied:

Modulating Electronic Properties: The electron-donating and -withdrawing nature of the substituents can be fine-tuned to alter the reactivity of the aniline ring and the pKa of the amino group. This can impact how the molecule interacts with biological targets.

Varying Steric Bulk: Altering the size of the substituents can influence the conformation of the molecule and its ability to fit into a binding site. numberanalytics.com

Bioisosteric Replacement: Replacing one functional group with another that has similar physical or chemical properties can lead to improved potency, selectivity, or metabolic stability. researchgate.net For example, the bromine atom could be replaced with a chlorine atom or a trifluoromethyl group to probe the effect on activity.

Computational Modeling: Techniques like quantitative structure-activity relationship (QSAR) analysis, molecular docking, and density functional theory (DFT) calculations can be used to predict the biological activity of new derivatives and guide synthetic efforts. nih.govnih.gov These computational approaches help in understanding the interactions between the designed molecules and their biological targets at a molecular level. ni.ac.rs

By systematically applying these principles, chemists can rationally design and synthesize new derivatives of this compound with tailored chemical reactivity and optimized biological activity for various therapeutic applications. nih.gov

Emerging Research Directions and Future Perspectives for 2 Bromo 5 Fluoro 4 Methylaniline

Sustainable and Green Chemistry Approaches in its Synthesis and Applications

The principles of green chemistry are increasingly influencing the synthesis of halogenated anilines. beilstein-journals.org Traditional methods for producing compounds like 2-bromo-5-fluoro-4-methylaniline often involve harsh reagents and generate significant waste. google.com Modern research focuses on developing more environmentally benign and efficient synthetic routes.

Key green chemistry strategies include:

Catalyst-free reactions: Mechanochemical methods, such as automated grinding, offer a solvent-free and catalyst-free approach for the halogenation of anilines. beilstein-journals.org

Mild reaction conditions: The use of milder reducing agents like iron in acetic acid or stannous chloride in ethanol (B145695) for the reduction of nitro groups to anilines avoids the need for high pressures and temperatures. youtube.com

Atom economy: Developing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. beilstein-journals.org

Future research will likely focus on the development of biocatalytic methods and the use of renewable resources to further enhance the sustainability of this compound synthesis.

Exploration in Supramolecular Chemistry and Advanced Materials Science

The distinct structural features of this compound make it an attractive building block for supramolecular chemistry and the design of advanced materials. The presence of both hydrogen bond donors (the amino group) and acceptors (the fluorine atom), along with the potential for halogen bonding (with the bromine atom), allows for the construction of well-defined, self-assembled architectures.

Aryl halides, including brominated anilines, are crucial precursors for a variety of advanced materials. beilstein-journals.org The specific arrangement of substituents in this compound can influence the electronic and photophysical properties of resulting materials, making them potentially useful in:

Organic electronics: As components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Smart materials: The development of materials that respond to external stimuli such as light or heat. acs.org

Research in this area is expected to explore the synthesis of novel liquid crystals, polymers, and metal-organic frameworks (MOFs) derived from this versatile aniline (B41778).

Development of Novel Catalytic Systems for Highly Selective Transformations

The bromine and amino groups on the this compound ring are reactive sites that can be selectively targeted using modern catalytic systems. This allows for precise chemical modifications, leading to a diverse range of derivatives.

Significant progress has been made in the development of catalysts for:

Palladium-catalyzed cross-coupling reactions: These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the bromine position. acs.orgnih.gov

Cobalt-catalyzed C-N coupling: Recent research has shown that cobalt catalysts can facilitate the coupling of aryl halides with various nitrogen nucleophiles under photochemical conditions. chemrxiv.org

Regiocontrolled synthesis: Catalytic methods can be employed to achieve high regioselectivity, ensuring that reactions occur at the desired position on the aromatic ring. acs.org

The future of this field lies in the discovery of more efficient, selective, and sustainable catalysts, potentially utilizing earth-abundant metals to replace precious metals like palladium.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Route Planning

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by accelerating the discovery and synthesis of new molecules. nih.govnih.gov For a compound like this compound, AI can be applied in several ways:

De novo drug design: AI algorithms can generate novel molecular structures with desired biological activities based on the this compound scaffold. youtube.com

Retrosynthetic planning: AI-powered tools can predict viable and efficient synthetic routes for complex target molecules derived from this aniline, saving significant time and resources in the lab. acs.orgnih.govpioneeringminds.com

Predictive modeling: ML models can predict the physicochemical properties, bioactivity, and potential toxicity of new derivatives, helping to prioritize the most promising candidates for synthesis and testing. cas.org

Discovery of Untapped Biological Targets and Therapeutic Modalities for its Derivatives

The incorporation of fluorine atoms into drug molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. nih.govnih.gov The unique combination of functional groups in this compound makes it a valuable starting point for the synthesis of novel bioactive compounds.

Derivatives of fluorinated anilines have shown potential in a range of therapeutic areas. For instance, fluorinated heterocyclic compounds have been investigated for their antibacterial and anti-inflammatory activities. journalofchemistry.orgresearchgate.net The bromo- and methyl- substituents on the ring provide additional points for modification, allowing for the fine-tuning of biological activity.

Future research will likely involve:

High-throughput screening: Testing large libraries of this compound derivatives against a wide array of biological targets to identify new therapeutic leads.

Structure-activity relationship (SAR) studies: Systematically modifying the structure of the molecule to understand how different functional groups contribute to its biological activity. nih.gov

Exploration of new therapeutic areas: Investigating the potential of these derivatives in treating a broader range of diseases, including cancer and neurodegenerative disorders.

Advanced Analytical Techniques for In Situ Reaction Monitoring and Mechanistic Understanding

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes and developing new chemical transformations. Advanced analytical techniques that allow for the real-time monitoring of reactions are invaluable in this regard.

For reactions involving this compound, techniques such as:

In situ Raman spectroscopy: This technique can be used to monitor the progress of organometallic reactions, even under challenging conditions like microwave irradiation. rsc.orgacs.org It provides real-time information about the formation of products and intermediates. acs.org